molecular formula C16H33IN2 B14530859 1-Decyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide CAS No. 62634-07-5

1-Decyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide

Cat. No.: B14530859
CAS No.: 62634-07-5
M. Wt: 380.35 g/mol
InChI Key: PEGJKCRJSSGMCY-UHFFFAOYSA-M
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Description

1-Decyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide is a quaternary ammonium salt derived from 1,4-diazabicyclo[2.2.2]octane (DABCO). This compound is known for its unique structure and properties, making it valuable in various fields of scientific research and industrial applications. The compound is characterized by its high nucleophilicity and basicity, which contribute to its versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Decyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide can be synthesized through the alkylation of 1,4-diazabicyclo[2.2.2]octane with decyl iodide. The reaction typically involves mixing 1,4-diazabicyclo[2.2.2]octane with decyl iodide in an appropriate solvent such as chloroform or methanol. The mixture is then heated under reflux conditions to facilitate the alkylation process. The resulting product is purified through recrystallization or other suitable methods .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-Decyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Decyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide involves its high nucleophilicity and basicity. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This property makes it an effective catalyst in many organic reactions. Additionally, its ability to form stable complexes with other molecules contributes to its versatility in chemical processes .

Comparison with Similar Compounds

Uniqueness: 1-Decyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide stands out due to its long decyl chain, which imparts unique solubility and reactivity properties. This makes it particularly useful in applications requiring specific hydrophobic or amphiphilic characteristics .

Properties

CAS No.

62634-07-5

Molecular Formula

C16H33IN2

Molecular Weight

380.35 g/mol

IUPAC Name

1-decyl-4-aza-1-azoniabicyclo[2.2.2]octane;iodide

InChI

InChI=1S/C16H33N2.HI/c1-2-3-4-5-6-7-8-9-13-18-14-10-17(11-15-18)12-16-18;/h2-16H2,1H3;1H/q+1;/p-1

InChI Key

PEGJKCRJSSGMCY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+]12CCN(CC1)CC2.[I-]

Origin of Product

United States

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